5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This method is regioselective and allows for the efficient production of the target compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave irradiation to facilitate the reaction. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes in cancer cells . It also interacts with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds have an additional pyridine ring and are known for their diverse biological activities.
Uniqueness
5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-2-ylsulfanyl group enhances its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C12H18N4S |
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Molecular Weight |
250.37 g/mol |
IUPAC Name |
5,7-dimethyl-2-pentan-2-ylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H18N4S/c1-5-6-10(4)17-12-14-11-13-8(2)7-9(3)16(11)15-12/h7,10H,5-6H2,1-4H3 |
InChI Key |
GZQAZWWWYFTHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)SC1=NN2C(=CC(=NC2=N1)C)C |
Origin of Product |
United States |
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